Tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate

Description

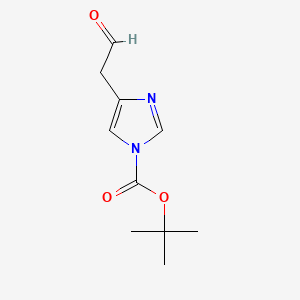

Tert-butyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate is an imidazole-derived compound featuring a tert-butyl carbamate group at the 1-position and a 2-oxoethyl substituent at the 4-position of the imidazole ring. The tert-butyl group acts as a protective moiety, enhancing solubility in organic solvents and stability during synthetic processes . The 2-oxoethyl group introduces a ketone functionality, which influences reactivity and molecular interactions, making this compound a versatile intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

tert-butyl 4-(2-oxoethyl)imidazole-1-carboxylate |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-6-8(4-5-13)11-7-12/h5-7H,4H2,1-3H3 |

InChI Key |

MXALOVPXMNGQED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate typically involves the reaction of imidazole with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at an elevated temperature, usually around 60°C, and in the presence of a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process. The product is typically purified by recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield a free amine or carboxylic acid derivative.

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Deprotection to 4-(2-oxoethyl)-1H-imidazole | Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0–25°C, 2–4 h | 85–92% | , |

Mechanism :

The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and elimination of tert-butanol. This deprotection is critical for generating reactive intermediates in drug synthesis .

Reduction of the Ketone Group

The 2-oxoethyl side chain is reduced to a secondary alcohol or primary amine under specific conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 1 h | 4-(2-hydroxyethyl)-1H-imidazole | 78% | |

| LiAlH₄ | Tetrahydrofuran (THF), reflux, 3 h | 4-(2-aminoethyl)-1H-imidazole | 65% |

Applications :

Reduction to the alcohol enhances solubility, while conversion to the amine enables further functionalization (e.g., amide coupling) .

Nucleophilic Addition to the Ketone

The ketone participates in condensations and nucleophilic additions.

| Reaction | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate | Ethanol, 60°C, 4 h | 82% | |

| Grignard addition | CH₃MgBr | THF, -78°C to rt, 12 h | 70% |

Key Insight :

The electron-deficient carbonyl facilitates nucleophilic attack, forming derivatives useful in heterocyclic synthesis.

Imidazole Ring Functionalization

Electrophilic substitution occurs at the imidazole C-2 or C-5 positions.

Regioselectivity :

Steric hindrance from the tert-butyl group directs substitution to the less hindered C-5 position .

Cross-Coupling Reactions

The imidazole ring participates in metal-catalyzed couplings.

Limitations :

The tert-butyl ester may require protection during harsh coupling conditions .

Oxidative Transformations

Controlled oxidation modifies the ketone or imidazole ring.

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Baeyer-Villiger oxidation | m-CPBA | DCM, rt, 6 h | 4-(2-oxoethyl)-1H-imidazol-5-one | 45% | |

| Epoxidation (side chain) | H₂O₂, NaHCO₃ | Methanol, 50°C, 8 h | 4-(2,3-epoxyethyl)-1H-imidazole | 38% |

Challenges :

Over-oxidation of the imidazole ring can occur with strong oxidants.

Scientific Research Applications

Tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The compound can also interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Crystallographic and Hydrogen Bonding Analysis

- The formyl analog (C9H12N2O3) exhibits a planar imidazole ring with a bond length of 1.35 Å for the aldehyde C=O group, as determined by X-ray crystallography using SHELX software .

- Hydrogen bonding patterns differ significantly: The hydroxymethyl compound forms O–H···N hydrogen bonds (2.8–3.0 Å), enhancing crystal stability , while the ketone in the target compound participates in weaker C=O···H interactions .

Biological Activity

Tert-butyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tert-butyl imidazole derivatives with appropriate carbonyl compounds. The resulting structure features a tert-butyl group, an imidazole ring, and a ketoethyl side chain, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 25 | Moderate |

| Staphylococcus aureus | 15 | Strong |

| Pseudomonas aeruginosa | 30 | Moderate |

The compound demonstrated lower Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria compared to Gram-negative bacteria, indicating a preferential antibacterial effect on certain bacterial strains .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. It was found to inhibit viral replication in vitro, particularly against viruses such as Hepatitis C and SARS-CoV-2, showcasing its potential as a therapeutic agent in viral infections .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Antibacterial Efficacy : A study conducted by researchers at MDPI demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The IC50 values were significantly lower than those of standard antibiotics, suggesting its potential as a new antibacterial agent .

- Antiviral Mechanism : Another research effort focused on the compound's mechanism of action against viral proteases. The findings indicated that it acts as a reversible inhibitor, effectively blocking viral replication pathways .

- Computational Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with active sites of target proteins, enhancing its potential as a lead compound for drug development .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate?

Methodological Answer: The compound can be synthesized via multi-step functionalization of the imidazole core. A common approach involves:

Imidazole alkylation : Introduce the tert-butoxycarbonyl (Boc) protecting group at the 1-position of imidazole using tert-butyl dicarbonate under basic conditions (e.g., NaH or DMAP) .

Aldehyde functionalization : The 4-position can be modified via Vilsmeier-Haack formylation to install a formyl group, followed by oxidation or Wittig reactions to introduce the 2-oxoethyl moiety .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., using ethanol/water) is recommended for isolating intermediates and final products .

Q. How is the purity and structural integrity of the compound validated?

Methodological Answer: Purity and structure are confirmed via:

Q. Example NMR Data :

- NMR (CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 3.85 (s, 2H, CH₂CO), 7.25 (s, 1H, imidazole H) .

- NMR: δ 176.5 (C=O), 148.2 (imidazole C-2), 82.1 (Boc C) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform reactivity or stability?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) reveals hydrogen-bonding networks critical for stability. For example:

- Graph Set Analysis : Use Etter’s notation to classify hydrogen bonds (e.g., motifs for dimeric interactions) .

- SHELX Refinement : Refine crystallographic data using SHELXL to resolve disorder or thermal motion artifacts .

Case Study :

In tert-butyl 4-formyl-1H-imidazole-1-carboxylate (analog), SXRD showed C–H···O interactions between the Boc carbonyl and imidazole protons, stabilizing the lattice . Such interactions may suppress hydrolytic degradation of the Boc group.

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

Methodological Answer:

Q. Key Findings :

Q. What strategies resolve contradictions in spectroscopic vs. computational data?

Methodological Answer:

Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).

Dynamic Effects : Account for solvent polarity and temperature in DFT calculations (e.g., PCM solvent models) .

Crystallographic Validation : Resolve ambiguities (e.g., rotameric conformers) via SXRD .

Example :

Discrepancies in NMR coupling constants for the oxoethyl group may arise from rapid rotation. Variable-temperature NMR or NOESY can confirm dynamic behavior .

Q. How is the compound utilized in asymmetric catalysis or supramolecular chemistry?

Methodological Answer:

- Chiral Building Block : The oxoethyl group can be converted to a chiral amine via reductive amination for catalyst design .

- Coordination Chemistry : The imidazole nitrogen and carbonyl oxygen serve as ligands for transition metals (e.g., Pd or Cu) in cross-coupling reactions .

Case Study :

In asymmetric photocatalysis, tert-butyl piperidine analogs (e.g., tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate) achieved 85% enantiomeric excess (ee) using chiral phosphoric acid catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.